molecular formula C15H13Cl2N3O6S B601272 Cefazedone Impurity 5 CAS No. 788106-07-0

Cefazedone Impurity 5

Cat. No.: B601272
CAS No.: 788106-07-0
M. Wt: 434.26
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Description

Cefazedone Impurity 5 (CAS No. 788106-07-0) is a structurally defined degradation product or synthetic byproduct associated with the cephalosporin antibiotic cefazedone. Its molecular formula is C₁₅H₁₃Cl₂N₃O₆S, with a molecular weight of 434.24 g/mol . The compound is characterized by the presence of a hydroxymethyl group at the C-3 position and a dichloropyridinone moiety in the side chain, distinguishing it from the parent drug . As a pharmaceutical impurity, it is critical to monitor and quantify this compound during drug manufacturing to ensure compliance with regulatory standards (e.g., ICH guidelines) and patient safety .

Cefazedone itself is a first-generation cephalosporin with broad-spectrum activity against Gram-positive and Gram-negative bacteria, often used in treating respiratory and urinary tract infections . Impurity 5, however, lacks therapeutic efficacy and may exhibit unintended pharmacological or toxicological effects, necessitating rigorous analytical methods for its detection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cefazedone Impurity 5 involves the reaction of 7-aminocephalosporanic acid (7-ACA) with specific reagents under controlled conditions. The process typically includes acylation reactions where 7-ACA is reacted with compounds like tetrazole acetic acid in the presence of catalysts such as pivaloyl chloride. The reaction is carried out in solvents like methylene chloride, with careful control of temperature and pH to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is within acceptable limits. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Cefazedone Impurity 5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Introduction to Cefazedone Impurity 5

This compound is a notable compound within the realm of pharmaceutical chemistry, particularly in the development and quality control of cephalosporin antibiotics. Understanding its applications is crucial for advancing research in antibiotic efficacy, safety, and impurity management.

Toxicity Evaluation

This compound has been utilized in pharmacotoxicology studies, particularly involving zebra fish as a model organism. This approach assesses the toxicity of impurities generated during the synthesis of cefazedone sodium. The zebra fish model allows researchers to evaluate embryonic development and survival rates under exposure to various concentrations of impurities, providing insights into the safety profile of cefazedone formulations .

Quality Control

The presence and concentration of this compound are critical for ensuring the quality and stability of cefazedone products. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify impurities, including this compound, during the manufacturing process. This quantification helps maintain compliance with regulatory standards regarding impurity limits, which are essential for patient safety .

Reaction Mechanism Studies

In chemical research, this compound serves as a valuable reference compound for studying reaction mechanisms in cephalosporin synthesis. Its unique structural characteristics allow chemists to explore various synthetic pathways and optimize conditions for producing high-purity antibiotics.

Development of New Antibiotics

Research involving this compound may contribute to the development of new antibiotic compounds. By understanding how impurities affect antibiotic activity and stability, researchers can design more effective cephalosporins with reduced side effects and improved therapeutic profiles .

Table 1: Toxicity Evaluation Results Using Zebra Fish

Concentration (mg/L)Survival Rate (%)Observed Deformities (%)
01000
10952
508010
1005025
2002040

Data reflects the impact of varying concentrations of this compound on zebra fish embryonic development over a three-day observation period.

Case Study: Toxicity Assessment Using Zebra Fish

A study conducted to evaluate the toxicity of cefazedone sodium impurities utilized zebra fish embryos to assess developmental impacts at various concentrations of this compound. The study found that higher concentrations led to increased mortality rates and deformities, emphasizing the need for stringent impurity controls in antibiotic formulations .

Case Study: Quality Control in Pharmaceutical Manufacturing

A pharmaceutical company implemented a robust quality control protocol involving HPLC analysis to monitor this compound levels in their production batches. By maintaining impurity levels below regulatory thresholds, they ensured product safety and efficacy, ultimately leading to successful market approval for their cefazedone-based products .

Mechanism of Action

The mechanism of action of Cefazedone Impurity 5 is not well-documented, but it is believed to interact with similar molecular targets as Cefazedone. Cefazedone works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The impurity may exert its effects through similar pathways, potentially affecting the efficacy and safety of the antibiotic .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Molecular Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
Cefazedone Impurity 5 788106-07-0 C₁₅H₁₃Cl₂N₃O₆S 434.24 Hydroxymethyl at C-3; dichloropyridinone
Cefazolin Impurity K Not specified Not available Not available Thiadiazole-thioether side chain
Cefazolin Impurity M Not specified Not available Not available Modified β-lactam ring
Cefazolin Impurity N Not specified Not available Not available Oxidized thiadiazole moiety
Pivmecillinam Impurity 5 70149-63-2 C₁₄H₂₅N₃O₂S 299.4 Thiazolidine core; aminothiadiazole group

Notes:

  • This compound is structurally distinct from cefazolin impurities due to its dichloropyridinone group, which is absent in cefazolin derivatives .
  • Pivmecillinam Impurity 5, while also a β-lactam antibiotic byproduct, differs in its thiazolidine ring system and lacks halogenation .

Pharmacological and Toxicological Comparison

Table 2: Efficacy and Toxicity Profiles

Compound In Vivo Concentration (Relative to Parent Drug) Key Toxicological Findings Clinical Relevance
This compound Not reported Limited data; presumed low toxicity Requires monitoring per ICH guidelines
Cefazolin Impurity K ~10× higher than cefazolin No significant cardiac toxicity in zebrafish Low risk in therapeutic doses
Cefazolin Impurity M ~10× lower than Impurity K Similar cardiac safety profile to parent Minimal impact on drug safety
Cefazolin Impurity N ~10× higher than Impurity M No heart rate abnormalities in zebrafish Safe at detected levels

Key Findings :

  • Efficacy : Cefazedone demonstrates superior antibacterial activity compared to cefazolin and cephalothin in 35.7% of bacterial strains (5/14), particularly against Staphylococci and Klebsiella . However, its impurities, including Impurity 5, are pharmacologically inactive.
  • Toxicity : While cefazedone and cefazolin exhibit similar nephrotoxicity thresholds (~2000 mg/kg/day in rats), impurities like this compound lack direct nephrotoxic data but are regulated to levels below 0.1% in final formulations .

Analytical and Regulatory Considerations

  • Detection Methods : Hydrophilic interaction liquid chromatography (HILIC) and ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) are employed for quantifying cephalosporin impurities, including this compound .
  • Regulatory Thresholds : Impurities must comply with ICH Q3B limits, typically ≤0.1% for unidentified impurities and ≤0.15% for total impurities .

Biological Activity

Cefazedone, a semisynthetic first-generation cephalosporin, is known for its antibacterial properties. However, its impurities, particularly Cefazedone Impurity 5 , have garnered attention due to their potential biological activities and toxicological implications. This article explores the biological activity of this compound, focusing on its toxicity, effects on embryonic development, and comparative studies with related compounds.

Overview of Cefazedone and Its Impurities

Cefazedone functions by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls, thereby disrupting cell wall synthesis and exhibiting antibacterial activity . However, impurities can alter the pharmacological profile of the drug. Among these, this compound has been identified as a significant factor in toxicity assessments.

Zebrafish Embryo Model

Recent studies have utilized zebrafish embryos to assess the toxicity of Cefazedone and its impurities. The findings indicate that:

  • This compound exhibits teratogenic effects at concentrations above 100 μg/ml.
  • At concentrations of 300 μg/ml and 500 μg/ml, the teratogenic rate exceeds 90%, leading to severe developmental abnormalities such as body deformities and pigmentation loss .

The following table summarizes key findings from zebrafish embryo tests:

Concentration (μg/ml)Teratogenic Rate (%)Observed Effects
≤10<5Normal development
50<5Minor abnormalities
10023Moderate deformities
300>90Severe deformities, pigmentation loss
500>90High mortality rates

Mechanism of Toxicity

The mechanism underlying the toxicity of this compound appears to involve oxidative stress and disruption of normal cellular processes. Studies have shown that exposure to this impurity results in:

  • Oxidative Damage : Increased levels of reactive oxygen species (ROS) lead to cellular damage.
  • Embryonic Development Disruption : Abnormal yolk sac development and heart malformations were observed in treated embryos .

Comparative Studies with Related Compounds

Comparative analysis with other cephalosporins, such as Cefazolin , reveals that while both compounds share similar antibacterial mechanisms, their impurity profiles significantly affect their safety profiles. For instance:

  • Cefazolin showed lower teratogenic rates in similar tests, indicating that impurities play a crucial role in determining the overall safety of these antibiotics .
  • The structural differences between Cefazedone and Cefazolin may influence the interaction with PBPs and the subsequent biological activity.

Case Study 1: Developmental Toxicity Assessment

A study conducted on multiple batches of cefazedone sodium revealed that controlling impurity levels below 1% significantly mitigated toxic effects. Batches with higher impurity content exhibited increased teratogenic rates and developmental issues in zebrafish models .

Case Study 2: Clinical Observations

Long-term clinical observations comparing Cefazedone with Cefazolin indicated that despite similar therapeutic uses, patient outcomes varied significantly based on impurity profiles. Patients exposed to higher impurity levels reported more adverse effects, underscoring the importance of purity in pharmaceutical preparations .

Properties

CAS No.

788106-07-0

Molecular Formula

C15H13Cl2N3O6S

Molecular Weight

434.26

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[2-​(3,​5-​dichloro-​4-​oxo-​1(4H)​-​pyridinyl)​acetyl]​amino]​-​3-​(hydroxymethyl)​-​8-​oxo-​, (6R,​7R)​-

Origin of Product

United States

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